molecular formula C13H19NO3 B2955051 4-(3,5-Dimethoxyphenyl)piperidin-4-ol CAS No. 108447-66-1

4-(3,5-Dimethoxyphenyl)piperidin-4-ol

Cat. No.: B2955051
CAS No.: 108447-66-1
M. Wt: 237.299
InChI Key: IEEGCHLFFPMLIO-UHFFFAOYSA-N
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Description

4-(3,5-Dimethoxyphenyl)piperidin-4-ol is an organic compound with the molecular formula C13H19NO3. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is characterized by the presence of a 3,5-dimethoxyphenyl group attached to the piperidine ring, along with a hydroxyl group at the 4-position of the piperidine ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dimethoxyphenyl)piperidin-4-ol typically involves the reaction of 3,5-dimethoxybenzaldehyde with piperidine under specific conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product . Common reducing agents used in this process include sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dimethoxyphenyl)piperidin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3,5-Dimethoxyphenyl)piperidin-4-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-(3,5-Dimethoxyphenyl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group and methoxyphenyl moiety play crucial roles in its binding affinity and activity. It may interact with enzymes or receptors, leading to modulation of biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,4-Dimethoxyphenyl)piperidin-4-ol
  • 4-(3,5-Dimethoxyphenyl)piperidine
  • 4-(3,5-Dimethoxyphenyl)piperidin-4-one

Uniqueness

4-(3,5-Dimethoxyphenyl)piperidin-4-ol is unique due to the presence of both a hydroxyl group and a 3,5-dimethoxyphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

4-(3,5-dimethoxyphenyl)piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-16-11-7-10(8-12(9-11)17-2)13(15)3-5-14-6-4-13/h7-9,14-15H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEEGCHLFFPMLIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2(CCNCC2)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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